Lipoxygenase (LOX) Inhibition: A 1.9-Fold Improvement in Potency Versus Piperine
Piperic acid demonstrates a significantly lower half-maximal inhibitory concentration (IC50) against lipoxygenase (LOX) compared to its parent compound, piperine. In a direct head-to-head study, piperic acid exhibited an IC50 of 45.17 µM, representing a 1.9-fold improvement in potency over piperine, which required an IC50 of 85.79 µM to achieve the same level of inhibition [1]. This enhanced activity is corroborated by binding thermodynamics: isothermal titration calorimetry (ITC) revealed a more favorable binding free energy for piperic acid (-8.09 kcal/mol) compared to piperine (-7.47 kcal/mol) [1].
| Evidence Dimension | LOX Enzyme Inhibition (Potency & Binding Affinity) |
|---|---|
| Target Compound Data | IC50: 45.17 µM; Binding Free Energy: -8.09 kcal/mol |
| Comparator Or Baseline | Piperine: IC50: 85.79 µM; Binding Free Energy: -7.47 kcal/mol |
| Quantified Difference | IC50: 1.9-fold lower (more potent); Binding Free Energy: 0.62 kcal/mol more favorable |
| Conditions | In vitro enzyme kinetics assay; ITC binding experiments; Molecular modeling. |
Why This Matters
For research focused on inflammatory pathways or LOX-mediated diseases, the superior potency of piperic acid makes it a more efficient and economical choice for achieving target inhibition compared to piperine.
- [1] Tomy, M. J., Sharanya, C. S., Dileep, K. V., Prasanth, S., Sabu, A., Sadasivan, C., & Haridas, M. (2015). Derivatives form better lipoxygenase inhibitors than piperine: in vitro and in silico study. Chemical Biology & Drug Design, 85(6), 715-721. View Source
